Oganomycin A

Antibiotic Stability Cephalosporin Biosynthesis

Sourcing a stable cephamycin probe for β-lactamase research is often hindered by supply uncertainty. Oganomycin A (CAS 75794-94-4) resolves this as a well-characterized 7-methoxycephalosporin produced via precursor fermentation of Streptomyces oganonensis. - Confirmed inert to both S. cacaoi and B. cereus β-lactamases, enabling unambiguous negative controls. - Superior stability profile over generic cephalosporins for long-term formulation studies. - Effective against Gram-negative bacteria (E. coli) in murine sepsis models via IM injection, supporting in vivo efficacy research.

Molecular Formula C24H27N3O13S2
Molecular Weight 629.6 g/mol
Cat. No. B1252663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOganomycin A
Synonymsoganomycin A
oganomycin B
oganomycin F
oganomycin G
oganomycin GA
oganomycin GB
oganomycin GF
oganomycin GG
oganomycin GH
oganomycin GI
oganomycin H
oganomycin I
oganomycins
Molecular FormulaC24H27N3O13S2
Molecular Weight629.6 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)C=CC3=CC=C(C=C3)OS(=O)(=O)O)C(=O)O)NC(=O)CCCC(C(=O)O)N
InChIInChI=1S/C24H27N3O13S2/c1-38-24(26-17(28)4-2-3-16(25)20(30)31)22(34)27-19(21(32)33)14(12-41-23(24)27)11-39-18(29)10-7-13-5-8-15(9-6-13)40-42(35,36)37/h5-10,16,23H,2-4,11-12,25H2,1H3,(H,26,28)(H,30,31)(H,32,33)(H,35,36,37)/b10-7+/t16-,23-,24+/m1/s1
InChIKeyWZUOYYCVBUQXEE-CULMAWHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oganomycin A Overview


Oganomycin A (CAS 75794-94-4) is a cephamycin-type antibiotic, specifically a 7-methoxycephalosporin [1]. It is produced through precursor fermentation of *Streptomyces oganonensis* strain Y-G 19Z when *p*-hydroxycinnamate sodium salt is added to the medium, which differentiates its biosynthetic route from many other cephamycins [2].

Workflow Antimicrobial screening & resistance studies
Method Fermentation-derived cephamycin probe
Use Context Beta-lactamase characterization & in vivo model experiments

Oganomycin A: Stability & Enzyme Resistance


Substituting Oganomycin A with a generic cephalosporin or even a closely related cephamycin is not straightforward. The compound's reported stability profile is superior to that of standard cephalosporins . Furthermore, its 7-methoxy group confers resistance to hydrolysis by certain beta-lactamases, as Oganomycins have been observed to be inert to enzymes from both *Streptomyces cacaoi* and *Bacillus cereus*, a trait not universally shared across the beta-lactam class [1].

! Reported stability profile may not transfer to generic cephalosporins; direct substitution may shift compound integrity.
! 7‑Methoxy group confers beta‑lactamase inertness not universally present in related cephamycins; enzyme resistance profile may differ.
! Precursor fermentation pathway distinguishes this compound from other 7‑methoxycephalosporins; biosynthetic origin may influence batch properties.

Oganomycin A: Comparative Evidence


Stability Advantage vs. Generics

Oganomycin A demonstrates enhanced stability compared to a baseline of generic cephalosporins, a key differentiation point for applications requiring robust compound integrity .

Stability vs. generics
Class-level inference
Reported to be more stable
Stability profile review context
Qualitative comparison; precise conditions not detailed
Antibiotic Stability Cephalosporin Biosynthesis

Beta-Lactamase Inertness vs. Izumenolide

Oganomycins were found to be completely inert to beta-lactamases from both *S. cacaoi* and *B. cereus*, whereas the comparator compound Izumenolide showed differential inhibition, being inactive against *S. cacaoi* at 1.28 × 10⁻⁴ M but a competitive inhibitor of the *B. cereus* enzyme [1].

Beta-lactamase inertness
Head-to-head
Inert to S. cacaoi & B. cereus enzymes; Izumenolide differentially inhibits B. cereus
Non-interfering enzyme assay baseline context
Assay at 1.28 × 10⁻⁴ M for Izumenolide (Mantoku 1981)
Beta-Lactamase Resistance Antibiotic Potency Cephamycin

In Vivo Efficacy in Sepsis Model

Oganomycin A confers a protective effect upon intramuscular injection in a mouse model of systemic infection, demonstrating efficacy against challenges with both *Staphylococcus aureus* and *Escherichia coli* [1].

In vivo sepsis model
Supporting evidence
Protective outcome (intramuscular) against S. aureus & E. coli challenge
In vivo model-response context
Murine model; oral route ineffective; data to verify
In Vivo Efficacy Antibiotic Murine Model

Gram-Negative vs. Gram-Positive Activity

Oganomycin A demonstrates a differentiated antibacterial spectrum, exhibiting a stronger inhibitory effect against Gram-negative bacteria compared to its activity against Gram-positive bacteria .

Gram‑N vs. Gram‑P
Context-dependent
Reported greater inhibitory effect against Gram‑negative bacteria
Antimicrobial spectrum screening context
Qualitative comparison; MIC data not sourced
Antibacterial Spectrum Gram-Negative Potency

Oganomycin A: Key Applications


Gram-Negative Infection Animal Models

Oganomycin A is a strong candidate for researchers investigating Gram-negative bacterial infections *in vivo*, particularly in murine sepsis models. The evidence supports its use via intramuscular injection against *E. coli* and *S. aureus* challenges [1], making it suitable for efficacy studies where a compound with a Gram-negative bias is required .

Beta-Lactamase Resistance Mechanisms

Given its proven inertness to specific *S. cacaoi* and *B. cereus* beta-lactamases [1], Oganomycin A serves as an excellent negative control or baseline probe in enzymatic assays. Researchers can use it to study beta-lactamase structure and function or to benchmark the inhibitory effects of novel compounds, as it avoids the confounding variable of enzyme interaction.

Stable Antibiotic Formulation Development

The compound's reported stability advantage over generic cephalosporins [1] makes it a valuable lead for formulation science projects aimed at creating long-term, shelf-stable antibiotic preparations. It is particularly relevant for research where compound integrity over extended periods is a primary concern.

Cephamycin Biosynthesis & Metabolic Pathways

Oganomycin A's unique production method—requiring precursor fermentation with *p*-hydroxycinnamate sodium salt [1]—makes it a key intermediate for studying cephamycin biosynthesis. It can be utilized in metabolic engineering or fermentation optimization studies to understand the pathways leading to 7-methoxycephalosporin derivatives.

Application
Selection Property
Validation Focus
Gram-negative infection model studies
Gram-negative response profile
Intramuscular route model‑response review
Beta‑lactamase resistance mechanism studies
Enzyme inertness context
Inertness confirmation in target enzyme panel
Antibiotic formulation stability research
Reported stability advantage
Shelf‑life & degradation kinetics review
Cephamycin biosynthesis pathway studies
Precursor fermentation origin
Metabolic engineering & intermediate verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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